molecular formula C13H12O2 B11899684 1-(7-Methoxynaphthalen-2-YL)ethanone CAS No. 72775-28-1

1-(7-Methoxynaphthalen-2-YL)ethanone

Cat. No.: B11899684
CAS No.: 72775-28-1
M. Wt: 200.23 g/mol
InChI Key: SOWWMGCWNOFKST-UHFFFAOYSA-N
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Description

1-(7-Methoxynaphthalen-2-yl)ethanone is a substituted naphthalene derivative featuring a methoxy group at the 7-position and an acetyl group at the 2-position of the naphthalene ring. These compounds are typically synthesized via Friedel-Crafts acylation or condensation reactions, as seen in studies on aroylated naphthalene derivatives . The methoxy group enhances lipophilicity and influences electronic properties, while the acetyl group provides a reactive site for further functionalization, such as Schiff base formation .

Properties

CAS No.

72775-28-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(7-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-9(14)11-4-3-10-5-6-13(15-2)8-12(10)7-11/h3-8H,1-2H3

InChI Key

SOWWMGCWNOFKST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Methoxynaphthalen-2-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 7-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxynaphthalen-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-(7-Methoxynaphthalen-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(7-Methoxynaphthalen-2-YL)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

1-(6-Methoxy-5-methylnaphthalen-2-yl)ethanone

  • Structure : Methoxy at 6-position, methyl at 5-position, acetyl at 2-position.
  • Applications : Used in synthetic chemistry for complex alkaloid synthesis .

1-(3-Hydroxy-2-methoxyphenyl)ethanone

  • Structure : Methoxy at 2-position and hydroxyl at 3-position on a phenyl ring.
  • Properties : The hydroxyl group enables hydrogen bonding, improving solubility but reducing membrane permeability compared to naphthalene-based analogs .

Halogen-Substituted Derivatives

1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone

  • Structure : Chloro at 4-position, hydroxyl at 1-position, acetyl at 2-position.
  • Properties : Chlorine enhances electronegativity and antibacterial activity. The hydroxyl group contributes to radical scavenging .
  • Activity: Exhibits superior antibacterial activity against E. coli and Salmonella Typhi compared to non-halogenated analogs .

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone

  • Structure : Bromo at 4-position, hydroxyl at 1-position.

Heterocyclic and Hybrid Derivatives

1-(7-Ethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethanone

  • Structure : Benzofuran core with ethyl and imidazole substituents.
  • Properties : The imidazole ring enables antifungal activity by targeting cytochrome P450 enzymes .
  • Applications : Used in enantioselective microbiological reductions for chiral synthesis .

1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone

  • Structure: Isoquinoline alkaloid with methoxy and prenyl groups.
  • Properties : Prenylation enhances membrane interaction, critical for antiparasitic or anticancer activity .

Key Research Findings

Antibacterial Activity : Halogenated derivatives (Cl, Br) show enhanced antibacterial effects compared to methoxy-only analogs, likely due to increased electrophilicity and membrane disruption .

Antioxidant Capacity: Hydroxyl-containing derivatives (e.g., 1-(3-hydroxy-2-methoxyphenyl)ethanone) outperform acetylated naphthalenes in radical scavenging assays, highlighting the role of phenolic groups .

Synthetic Utility: Methoxy-substituted ethanones serve as precursors for Schiff bases and metal complexes, which exhibit fluorescence and catalytic properties .

Steric and Electronic Effects: Methyl and prenyl groups in isoquinoline derivatives alter binding affinities to biological targets, demonstrating the importance of substituent positioning .

Biological Activity

1-(7-Methoxynaphthalen-2-YL)ethanone, also known by its CAS number 72775-28-1, is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • Structural Features : The compound features a methoxy group attached to a naphthalene ring, which contributes to its unique biological properties.

Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including E. coli and S. aureus. For instance, a study found that the compound 2-[1-(7-methoxynaphthalen-2-yl)ethyl]-1H-benzimidazole (DY1), derived from this compound, showed high antibacterial activity against these pathogens .
  • Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant capabilities, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anticancer Potential : Recent studies have highlighted the compound's potential in cancer therapy. For example, derivatives have shown anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), by inducing apoptosis and inhibiting cell cycle progression .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and leading to cell death .
  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cellular processes, contributing to its cytotoxic effects against cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyBiological ActivityFindings
AntibacterialHigh activity against E. coli and S. aureus with derivative DY1.
AntioxidantExhibits significant antioxidant properties.
AnticancerInduces apoptosis in MCF-7 and HepG2 cells; inhibits cell cycle progression.

Case Study 1: Antibacterial Properties

In a study evaluating various benzimidazole derivatives, DY1 was synthesized from this compound. It displayed robust antibacterial activity against multiple strains, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of derivatives derived from the compound. The results demonstrated that specific derivatives could significantly inhibit growth in cancer cell lines by promoting apoptosis through the upregulation of pro-apoptotic factors .

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